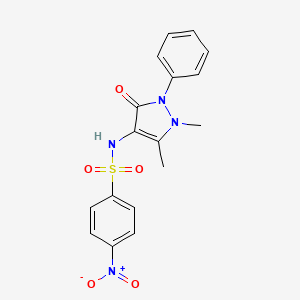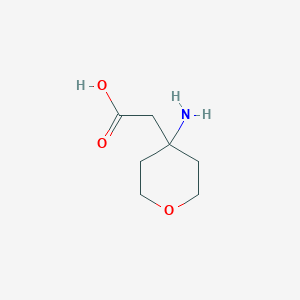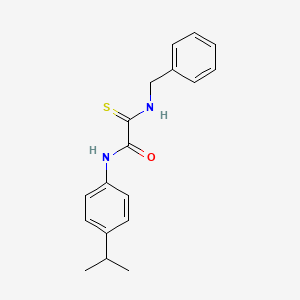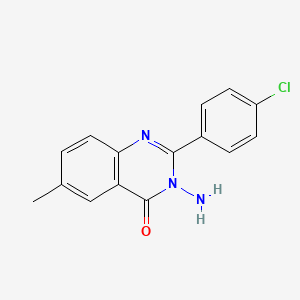![molecular formula C13H8F2N2OS2 B3035161 3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 303150-86-9](/img/structure/B3035161.png)
3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
“3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C13H8F2N2OS2 . It has a molecular weight of 310.3 g/mol. This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of “3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques: Novel thiophene-containing compounds have been synthesized using techniques involving reactions with malononitrile, CS2, and chloroacetone, followed by cyclization processes. These techniques have been pivotal in creating structurally diverse thiophene derivatives, which are crucial for various applications (Mabkhot et al., 2016).
- Molecular Structure Optimization: The molecular structures of these compounds are often determined using X-ray crystallography, FT-IR, NMR, and mass spectrometry. This allows for a deep understanding of their geometric parameters and intramolecular interactions, essential for their functional applications (Mabkhot et al., 2016).
Catalytic Applications
- Formation of β-Sulfanyl Enamides: Thiophene derivatives have been used in reactions with thioesters to produce β-sulfanyl enamides in a stereoselective manner. This process, involving rhodium(II) catalysts, is significant for synthesizing sulfur-containing lactams (Miura et al., 2015).
Material Science Applications
- Electrochemical Capacitor Applications: Thiophene derivatives, such as those incorporating 3,4-difluorophenyl groups, have been evaluated as active materials for electrochemical capacitors. Their electroactive properties and stability make them suitable for high energy and power density applications (Ferraris et al., 1998).
Coordination Chemistry
- Palladium Complexes: These compounds have been involved in the synthesis of dinuclear palladium thiophenolate complexes, showcasing their role in coordination chemistry and potential catalytic activities (Siedle et al., 2007).
Antimicrobial Applications
- Synthesis of Antimicrobial Derivatives: Thiophene derivatives have been transformed into various heterocyclic compounds with notable antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Wardakhan & El-Sayed, 2009).
Chemical Synthesis
- Facile Synthetic Routes: Research has focused on developing facile and general synthetic routes to create derivatives of thiophenes, which are essential for further functional applications in various scientific fields (Sheng et al., 2014).
Biological Studies
- Crystal Structure and Biological Studies: These compounds have been the subject of biological studies, focusing on their crystal structure and potential biological activities, such as antioxidant and antibacterial properties (Karanth et al., 2019).
Bioconjugation Applications
- Synthesis for Bioconjugation: Thiophene derivatives have been synthesized with the aim of incorporating them into copolymers for bioconjugation, demonstrating their applicability in biomedical research (Rossi et al., 2008).
Propriétés
IUPAC Name |
3-(cyanomethylsulfanyl)-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS2/c14-8-1-2-10(9(15)7-8)17-13(18)12-11(3-5-20-12)19-6-4-16/h1-3,5,7H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWMRFKMTSGDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CS2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3035078.png)

![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)


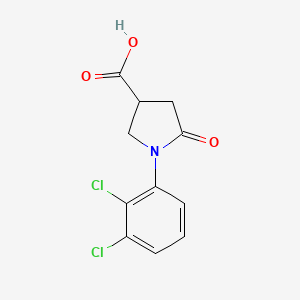
![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)
![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)

